

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No.: B1437061

[Get Quote](#)

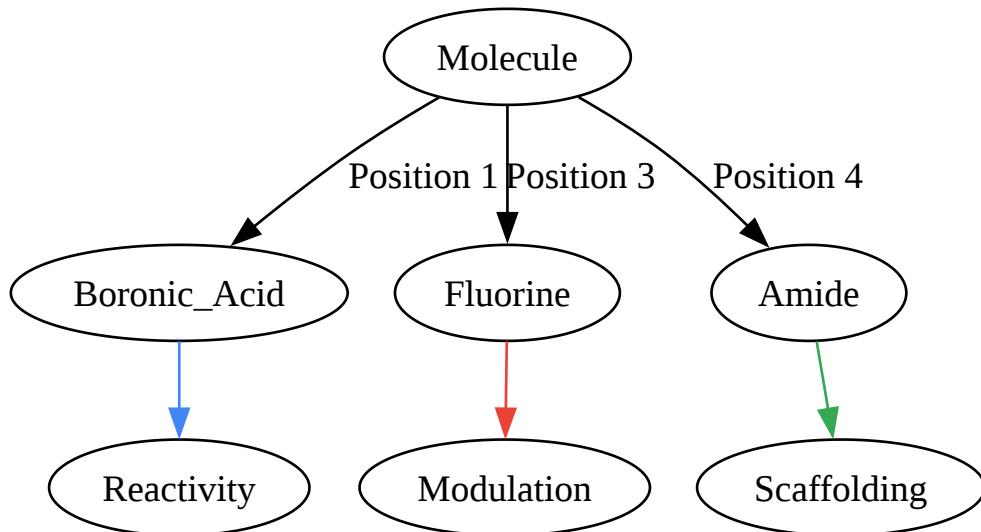
An In-Depth Technical Guide to **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid**: Structure, Synthesis, and Application

Abstract

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry. Its unique structural features—a fluorinated phenyl ring, a benzylcarbamoyl moiety, and a reactive boronic acid group—make it a valuable reagent for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a robust synthetic protocol, and its primary applications in drug discovery. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as an authoritative resource.

Introduction: The Role of Arylboronic Acids in Drug Discovery

Boronic acids have become indispensable tools in the synthesis of bioactive molecules and the generation of chemical libraries for exploring structure-activity relationships (SAR).^[1] Their prominence is largely due to their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with high efficiency and selectivity.


under mild conditions.[1][2] This reaction's compatibility with a wide array of functional groups makes it a cornerstone of modern drug discovery.[1]

The introduction of specific functional groups onto the boronic acid scaffold allows chemists to fine-tune the steric and electronic properties of synthetic intermediates. **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid** (CAS: 874289-19-7) is a prime example of such a highly functionalized building block. The fluorine atom and the benzylcarbamoyl group can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of the final compounds, making this reagent particularly valuable for lead optimization in drug development programs.[2]

Physicochemical Properties and Structural Elucidation

The precise arrangement of functional groups in **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid** dictates its reactivity and utility. The structure consists of a central benzene ring substituted with a boronic acid group, a fluorine atom, and a benzylcarbamoyl side chain.

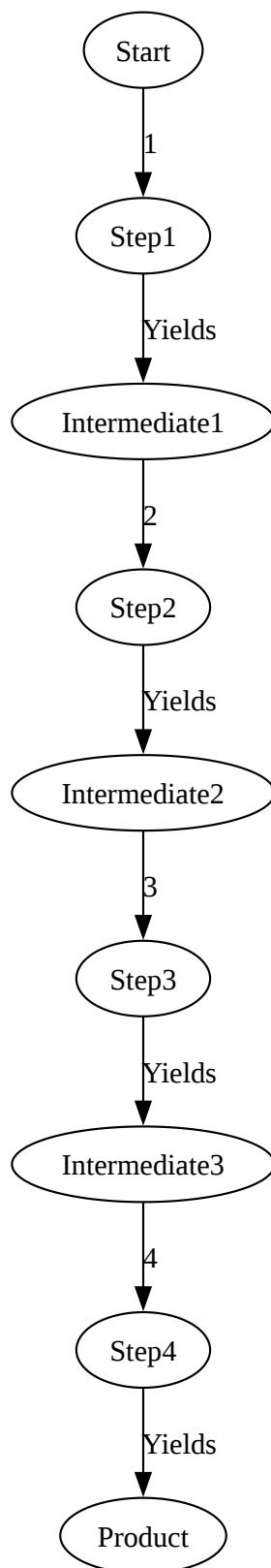
Key Structural Features

[Click to download full resolution via product page](#)

Quantitative Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction stoichiometry calculations and safety assessments.

Property	Value	Source
CAS Number	874289-19-7	[3] [4]
Molecular Formula	C ₁₄ H ₁₃ BFNO ₃	[3]
Molecular Weight	273.07 g/mol	[3] [4]
MDL Number	MFCD08689501	[3] [4]
Physical State	Solid	[5]
Storage	Inert atmosphere, room temperature or refrigerated (≤8°C)	[3] [4]


Spectroscopic Characterization (Predicted)

While specific spectra for this exact compound are not publicly available, characterization would rely on standard techniques.

- ¹H NMR: Protons on the phenyl and benzyl groups would show characteristic shifts and coupling patterns. The amide proton (N-H) would appear as a broad singlet. Aromatic protons would be influenced by the fluorine and other substituents, resulting in complex splitting.
- ¹³C NMR: The spectrum would show distinct signals for each carbon, including the carbonyl carbon of the amide and the carbon atom bonded to boron.
- ¹⁹F NMR: A singlet would confirm the presence of the single fluorine atom.
- Mass Spectrometry (HRMS): High-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio corresponding to the molecular formula C₁₄H₁₃BFNO₃.

Synthesis and Purification Workflow

The synthesis of **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid** can be achieved through a multi-step process starting from commercially available materials. A plausible and robust route involves the amidation of a carboxylic acid precursor, which is synthesized from a brominated aniline.

[Click to download full resolution via product page](#)

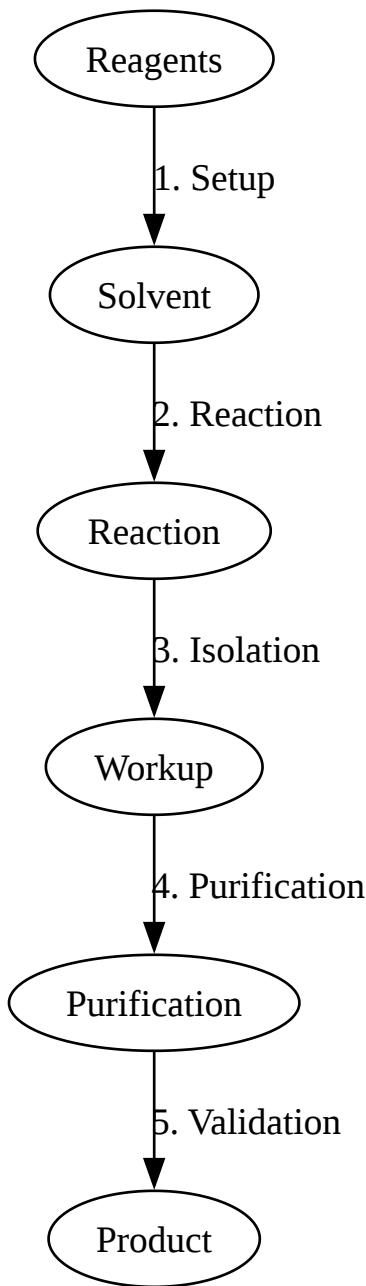
Detailed Experimental Protocol: Synthesis

This protocol describes the final borylation step from the corresponding aryl bromide, a common and effective method for preparing arylboronic acids.[\[6\]](#)[\[7\]](#)

Objective: To synthesize **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid** from N-benzyl-4-bromo-2-fluorobenzamide.

Materials:

- N-benzyl-4-bromo-2-fluorobenzamide (1 equivalent)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.2 equivalents)
- Trimethyl borate ($B(OMe)_3$, 3 equivalents)
- Hydrochloric acid (HCl), 2 M solution
- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)


Procedure:

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-benzyl-4-bromo-2-fluorobenzamide (1 eq.). The vessel is purged with dry nitrogen.
- **Dissolution:** Anhydrous THF is added via cannula to dissolve the starting material.
- **Cooling:** The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
 - **Causality:** This low temperature is crucial to prevent side reactions and control the highly exothermic lithium-halogen exchange.

- Lithiation: n-BuLi (2.2 eq.) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour.
 - Causality: The first equivalent of n-BuLi deprotonates the amide N-H, while the second equivalent performs the lithium-halogen exchange at the bromine-substituted carbon.
- Borylation: Trimethyl borate (3 eq.) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
 - Causality: The highly electrophilic boron atom of trimethyl borate is attacked by the nucleophilic aryllithium species, forming a boronate ester intermediate.
- Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl. This step hydrolyzes the boronate ester to the desired boronic acid. The mixture is stirred for 1-2 hours.
- Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
- Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid**.
- Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid** is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures.^[1] This reaction is fundamental to synthesizing complex molecules in many drug discovery campaigns.

[Click to download full resolution via product page](#)

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To couple **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid** with a generic aryl bromide (Ar-Br).

Materials:

- **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid** (1.2 equivalents)

- Aryl bromide (Ar-Br, 1 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents)
- Solvent (e.g., Dioxane/Water mixture, or DMF)

Procedure:

- Reaction Setup: To a reaction vial, add the aryl bromide (1 eq.), **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid** (1.2 eq.), the base (2-3 eq.), and the palladium catalyst (0.02-0.05 eq.).
 - Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide coupling partner.
- Inert Atmosphere: Seal the vial and cycle between vacuum and an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
 - Causality: The active $\text{Pd}(0)$ catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
- Solvent Addition: Add the degassed solvent system via syringe.
- Heating: Place the vial in a preheated heating block (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
- Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
- Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate.
- Purification and Validation: Purify the crude residue by column chromatography to obtain the desired biaryl product. Confirm the structure and purity via NMR and mass spectrometry.

Safety, Handling, and Storage

Proper handling of **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid** is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS) for similar boronic acid compounds.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Hazard Category	Statement	Precautionary Action
Skin Irritation	Causes skin irritation (H315)	Wear protective gloves and clothing. Wash skin thoroughly after handling. [5]
Eye Irritation	Causes serious eye irritation (H319)	Wear eye/face protection. Rinse cautiously with water if contact occurs. [5]
Respiratory Irritation	May cause respiratory irritation (H335)	Avoid breathing dust. Use only in a well-ventilated area. [5]

Handling and Storage:

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[\[8\]](#)
- Handling: Handle in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[\[9\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[3\]](#)[\[5\]](#) For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.

Conclusion

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid stands out as a sophisticated and highly valuable building block for medicinal chemistry and organic synthesis. Its pre-installed functional handles—the fluorine atom for modulating electronic properties and the benzylcarbamoyl group for influencing steric interactions and solubility—provide chemists with a powerful tool for constructing novel and complex molecular entities. The protocols outlined in

this guide for its synthesis and application in Suzuki-Miyaura coupling demonstrate its practical utility. As the demand for structurally diverse and functionally optimized drug candidates continues to grow, the strategic use of reagents like **(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid** will remain a critical component of successful drug discovery programs.

References

- PubChem. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.
- Amerigo Scientific. [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid. [\[Link\]](#)
- Zu, W., et al.
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. *Tetrahedron Letters*. [\[Link\]](#)
- Silva, F. A., et al. (2021).
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [\[Link\]](#)
- PubChem. 3-Fluorophenylboronic acid.
- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [\[Link\]](#)
- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. *ChemRxiv*. [\[Link\]](#)
- Boron Molecular. (2025). Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. [\[Link\]](#)
- Sharma, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*. [\[Link\]](#)
- Royal Society of Chemistry. Supporting Information for a study involving boronic acid synthesis. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]

- 3. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 4. 874289-19-7|(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437061#4-benzylcarbamoyl-3-fluorophenyl-boronic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com